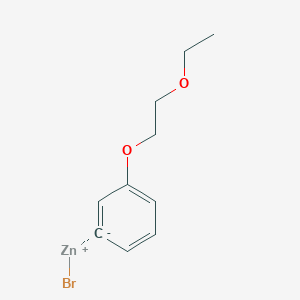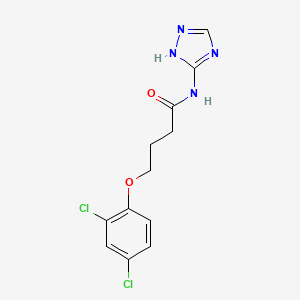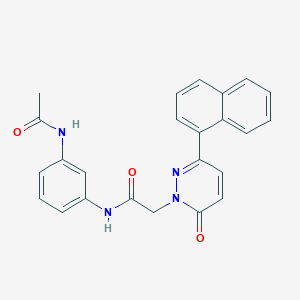
N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: is a complex organic compound that features a combination of acetamide, naphthalene, and pyridazinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Acetamide Intermediate: Starting with 3-nitroaniline, the nitro group is reduced to an amine, followed by acetylation to form 3-acetamidoaniline.
Synthesis of the Pyridazinone Core: The pyridazinone core is synthesized by reacting hydrazine with a suitable diketone to form the pyridazinone ring.
Coupling Reaction: The final step involves coupling the 3-acetamidoaniline with the pyridazinone derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Process Scaling: Adapting the reaction conditions for large-scale production, including temperature control, solvent selection, and purification techniques.
化学反应分析
Types of Reactions
N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group in the pyridazinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
科学研究应用
N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Possible applications in the development of organic semiconductors or light-emitting materials.
Biological Studies: Investigating its interactions with biological macromolecules and potential therapeutic effects.
作用机制
The mechanism of action of N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other compounds containing acetamide, naphthalene, or pyridazinone moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and physicochemical properties compared to similar compounds.
属性
分子式 |
C24H20N4O3 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC 名称 |
N-(3-acetamidophenyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C24H20N4O3/c1-16(29)25-18-8-5-9-19(14-18)26-23(30)15-28-24(31)13-12-22(27-28)21-11-4-7-17-6-2-3-10-20(17)21/h2-14H,15H2,1H3,(H,25,29)(H,26,30) |
InChI 键 |
DFAKRCIQTOMCFT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


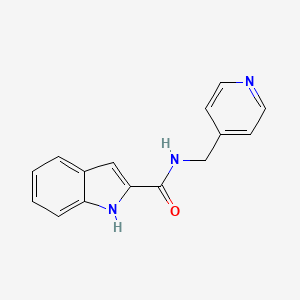
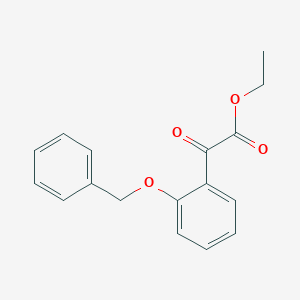
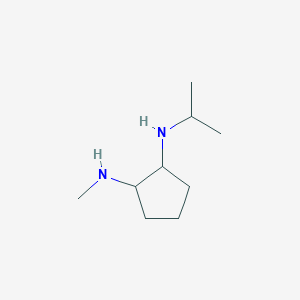
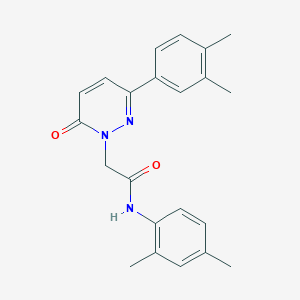
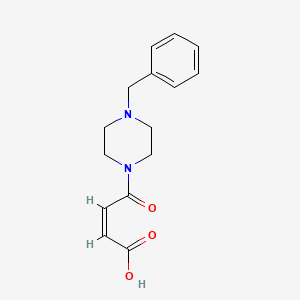
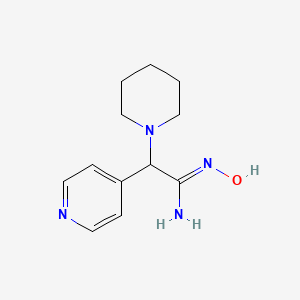
![3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14870299.png)
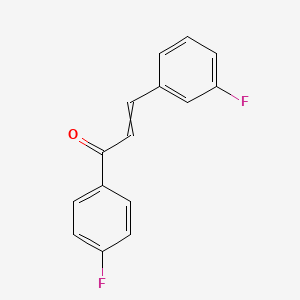
![4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B14870330.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)
